

2-((2-Cyclohexylethyl)amino)adenosine vs. CPA: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-((2-Cyclohexylethyl)amino)adenosine

Cat. No.: B054824

[Get Quote](#)

A detailed examination of two adenosine receptor agonists, **2-((2-Cyclohexylethyl)amino)adenosine** and N6-Cyclopentyladenosine (CPA), reveals distinct pharmacological profiles, highlighting their differential selectivity for adenosine receptor subtypes. This guide provides a comparative analysis of their performance, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.

This comparison guide is tailored for researchers, scientists, and drug development professionals, offering an objective look at the performance of **2-((2-Cyclohexylethyl)amino)adenosine**, also known as CGS 22492, and the widely used adenosine A1 receptor agonist, CPA. The analysis focuses on their receptor binding affinities and functional effects, underpinned by a review of existing experimental data.

At a Glance: Key Differences

Feature	2-((2-Cyclohexylethyl)amino)adenosine (CGS 22492)	CPA (N6-Cyclopentyladenosine)
Primary Target	Adenosine A2A Receptor	Adenosine A1 Receptor
Receptor Selectivity	Selective for A2A over A1	Highly selective for A1 over A2A and A3
Functional Effect	Vasodilation (A2A-mediated)	Inhibition of adenylyl cyclase (A1-mediated)

Quantitative Data Summary

The following table summarizes the available quantitative data for both compounds. It is important to note that a direct, head-to-head comparative study providing binding affinities (K_i values) for both compounds across all adenosine receptor subtypes under identical experimental conditions is not readily available in the public domain. The data presented here is compiled from various sources and should be interpreted with this limitation in mind.

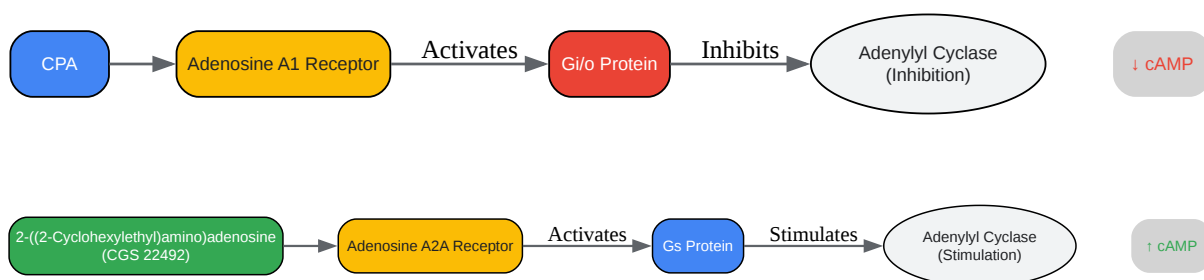
Compound	Receptor Subtype	Binding Affinity (Ki)	Functional Potency (EC50/IC50)
2-((2-Cyclohexylethyl)amino)adenosine (CGS 22492)	Human A2A	-	11.27 μ M (Vasodilation in human coronary artery)[1]
Human A1	-	-	
Human A2B	-	-	
Human A3	-	-	
CPA (N6-Cyclopentyladenosine)	Human A1	2.3 nM[2]	-
Human A2A	790 nM[2]	2.2 μ M (Stimulation of adenylyl cyclase in human platelet membranes)	
Human A3	43 nM[2]	-	
Human A2B	-	18.6 μ M	

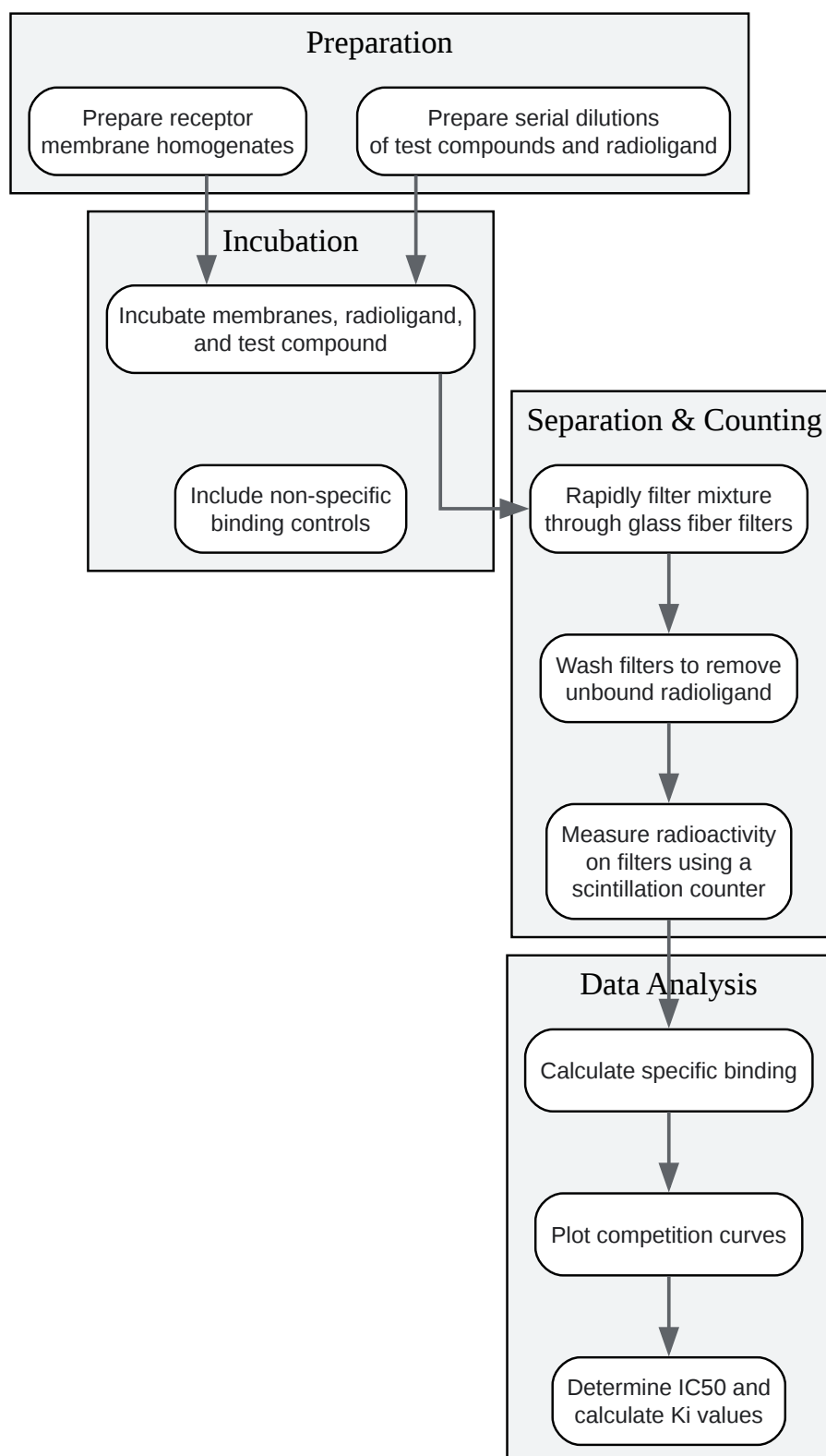
Data for CGS 22492 binding affinity is not available in the provided search results. The EC50 value reflects its functional effect in a specific assay. CPA data is derived from studies on human receptors.[2]

Mechanism of Action and Signaling Pathways

The distinct pharmacological effects of **2-((2-Cyclohexylethyl)amino)adenosine** and CPA stem from their preferential activation of different adenosine receptor subtypes, which in turn trigger opposing intracellular signaling cascades.

CPA, as a potent and selective A1 adenosine receptor agonist, primarily activates the Gi/o family of G proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vasodilatory effects of adenosine A2 receptor agonists CGS 21680 and CGS 22492 in human vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [2-((2-Cyclohexylethyl)amino)adenosine vs. CPA: A Comparative Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054824#2-2-cyclohexylethyl-amino-adenosine-versus-cpa-a-comparative-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

